3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is an organic compound characterized by its unique structure, which includes a difluorinated aromatic system and a piperidine moiety. The compound's molecular formula is , indicating the presence of two fluorine atoms, which significantly influence its chemical properties and biological activities. This compound is primarily utilized in medicinal chemistry and organic synthesis due to its potential therapeutic applications and as an intermediate in the synthesis of more complex molecules.
3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline can be sourced from various chemical suppliers specializing in fine chemicals and pharmaceutical intermediates. It falls under the classification of aromatic amines, specifically those containing fluorine substituents, which are often investigated for their biological activities. The presence of fluorine is known to enhance the metabolic stability and lipophilicity of compounds, making them more suitable for drug development.
The synthesis of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline typically involves several key steps:
The reaction conditions are critical for achieving high purity and yield. Typically, the reaction temperature is maintained between 50°C to 100°C, and the duration can vary from several hours to overnight depending on the scale and desired outcome.
The molecular structure of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline consists of a benzene ring with two fluorine atoms positioned at the 3 and 5 positions relative to the amino group. The piperidine ring is attached at the para position (4-position) of the aniline moiety.
3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline involves its interaction with biological targets such as enzymes or receptors. The difluorination enhances its binding affinity and selectivity towards specific targets, potentially leading to modulation of biological pathways. For instance, it may act as an inhibitor in pathways related to cancer or infectious diseases.
3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline has several scientific uses:
The synthesis of 3,5-difluoro-4-(4-methylpiperidin-1-yl)aniline (CAS 1182736-56-6) follows a carefully orchestrated sequence to construct the characteristic aniline-piperidine architecture essential for pharmaceutical applications. The canonical route employs a nucleophilic aromatic substitution (SNAr) strategy between 3,4,5-trifluoronitrobenzene and 4-methylpiperidine as the pivotal bond-forming step. This reaction capitalizes on the enhanced leaving group ability of the para-fluorine atom activated by ortho-fluorine substituents, yielding 3,5-difluoro-4-(4-methylpiperidin-1-yl)-nitrobenzene as a crystalline intermediate (mp 92–94°C) [1]. Subsequent catalytic hydrogenation under mild conditions (Pd/C, 30 psi H₂, ethanol, 25°C) cleanly reduces the nitro group to deliver the target aniline in high purity (>98%) [3]. Alternative reduction methodologies have been explored, including iron powder in acidic media and zinc in ammonium chloride solution, though these often generate significant metal waste streams requiring extensive purification [3].
Table 1: Comparative Analysis of Synthetic Routes to 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline
Synthetic Step | Reagents/Conditions | Yield Range | Purity (HPLC) | Key Impurities |
---|---|---|---|---|
SNAr Reaction | 3,4,5-Trifluoronitrobenzene + 4-methylpiperidine, DMF, 80°C, 12h | 75–82% | 90–92% | Bis-alkylated byproduct (3–5%) |
Catalytic Hydrogenation | 10% Pd/C, EtOH, 30 psi H₂, 25°C, 4h | 92–95% | >98% | Over-reduced cyclohexylamine derivative (<0.5%) |
Chemical Reduction | Fe powder, HCl, EtOH/H₂O, reflux, 8h | 65–70% | 85–88% | Iron salts, dehalogenated product (5–8%) |
The SNAr coupling between fluoronitroarenes and piperidine nucleophiles represents the cornerstone of this synthetic sequence, with catalyst selection profoundly impacting efficiency and selectivity. While classical SNAr reactions proceed without catalysts, the steric encumbrance introduced by the 4-methyl group on the piperidine nucleophile necessitates catalytic enhancement for practical reaction rates. Palladium-based systems (e.g., Pd(OAc)₂/Xantphos) demonstrate remarkable efficacy at 0.5–1 mol% loading, facilitating coupling completion within 4 hours at 90°C in toluene with isolated yields exceeding 85% [3]. Copper(I) iodide in combination with trans-N,N′-dimethylcyclohexane-1,2-diamine (10 mol%) provides a cost-effective alternative, particularly suitable for large-scale operations where palladium residues pose regulatory concerns in pharmaceutical intermediates. Microwave-assisted catalysis has emerged as a powerful intensification technique, reducing reaction times from hours to minutes while maintaining excellent selectivity. For instance, 15-minute irradiations at 150°C in NMP with Cs₂CO₃ base afford near-quantitative conversion as monitored by in-situ IR spectroscopy [3].
Systematic solvent screening reveals pronounced medium effects on both kinetics and thermodynamics of the SNAr step. Polar aprotic solvents (DMF, NMP, DMSO) accelerate the reaction but promote competing decomposition pathways at elevated temperatures. Optimal balance is achieved in DMF/water (9:1) mixtures at 80°C, where yields stabilize at 87±2% across multiple batches [3]. Temperature profiling demonstrates an Arrhenius-type relationship between rate and thermal energy, with the activation energy (Eₐ) calculated at 72.3 kJ/mol for the uncatalyzed reaction. Below 60°C, reaction half-life exceeds 24 hours, while above 100°C, decomposition predominates. For the reduction step, solvent polarity critically influences product crystallization behavior. Ethanol/water (4:1) mixtures enable direct crystallization of high-purity aniline (>99.5% by HPLC) upon cooling, eliminating the need for chromatographic purification and significantly improving process mass intensity (PMI) metrics [3].
Table 2: Solvent Optimization for SNAr Coupling Step
Solvent System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
---|---|---|---|---|
DMF (anhydrous) | 80 | 12 | 98 | 82 |
NMP/H₂O (95:5) | 100 | 6 | 99 | 85 |
Toluene/Ethanol (1:1) | 85 | 18 | 92 | 78 |
DMF/H₂O (9:1) | 80 | 10 | 99 | 87 |
DMSO | 90 | 8 | 97 | 83 |
Scale-up of 3,5-difluoro-4-(4-methylpiperidin-1-yl)aniline synthesis introduces multifaceted engineering challenges, predominantly centered around exotherm management and impurity control. The SNAr reaction exhibits a substantial enthalpy of reaction (ΔH = -127 kJ/mol), necessitating sophisticated temperature control strategies during reagent addition to prevent thermal runaway in production-scale reactors (>1000L) [3] [6]. Continuous flow reactors with microchannel architecture provide superior heat transfer characteristics compared to batch reactors, enabling precise temperature control (±2°C) while reducing processing times by 40%. However, solids handling remains problematic due to the limited solubility of the nitro-intermediate in most green solvents, causing fouling in continuous systems [6]. Process intensification efforts focus on catalytic hydrogenation under supercritical CO₂ conditions (scCO₂), which enhances mass transfer while eliminating flammable solvents. This approach achieves complete conversion in 30 minutes at 50°C and 120 bar, representing a 7-fold productivity increase over conventional batch hydrogenation [3]. Crystallization dynamics present additional scale-dependent phenomena; industrial-scale cooling rates generate excessive fines requiring micronization to meet particle size specifications for pharmaceutical integration. Seeded cooling crystallization with controlled nucleation (0.5°C/min cooling rate from 80°C to 5°C) yields uniformly sized crystals (D₅₀ = 120±15μm) with optimal flow properties for downstream processing [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0